Methyl 2-[1-(acetyloxy)-3-methylbutyl]-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-[1-(acetyloxy)-3-methylbutyl]-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a carboxylate ester, and an acetyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[1-(acetyloxy)-3-methylbutyl]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by esterification to introduce the carboxylate group. The acetyloxy group is then introduced via acetylation using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(acetyloxy)-3-methylbutyl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-[1-(acetyloxy)-3-methylbutyl]-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[1-(acetyloxy)-3-methylbutyl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may interact with biological pathways. The thiazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(acetoxymethyl)acrylate: Shares the acetyloxy group but differs in the overall structure.
Ethyl 5-(acetyloxy)-6-bromo-2-methyl-1-phenyl-1H-indole-3-carboxylate: Contains an acetyloxy group and a carboxylate ester but has a different core structure.
Uniqueness
Methyl 2-[1-(acetyloxy)-3-methylbutyl]-1,3-thiazole-4-carboxylate is unique due to its combination of a thiazole ring and an acetyloxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
644991-26-4 |
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Molecular Formula |
C12H17NO4S |
Molecular Weight |
271.33 g/mol |
IUPAC Name |
methyl 2-(1-acetyloxy-3-methylbutyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H17NO4S/c1-7(2)5-10(17-8(3)14)11-13-9(6-18-11)12(15)16-4/h6-7,10H,5H2,1-4H3 |
InChI Key |
AQTOHTQKPWGTJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=NC(=CS1)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
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